molecular formula C26H27NO4 B3991897 4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one

4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B3991897
M. Wt: 417.5 g/mol
InChI Key: ZXNWFRRLSSTQHE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of methoxy, dimethyl, and methylphenoxy groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of aromatic rings or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone with antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics with a similar core structure.

Uniqueness

4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other azetidinones.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-16-10-11-17(2)20(14-16)27-24(19-12-13-22(29-4)23(15-19)30-5)25(26(27)28)31-21-9-7-6-8-18(21)3/h6-15,24-25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNWFRRLSSTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=CC=C3C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one
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4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one
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4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one
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4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one
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4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one
Reactant of Route 6
4-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one

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